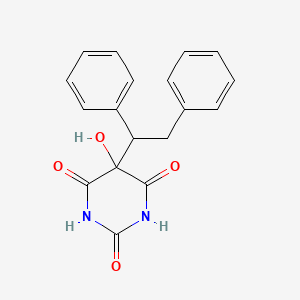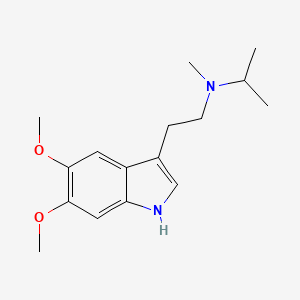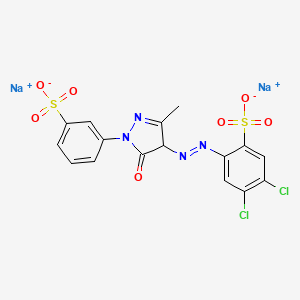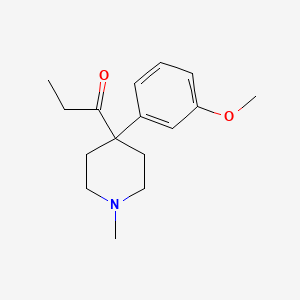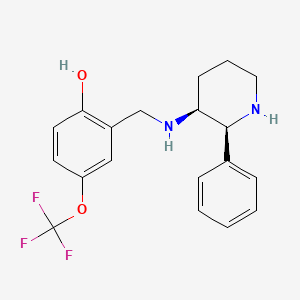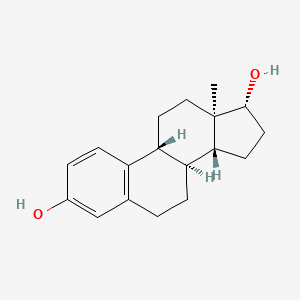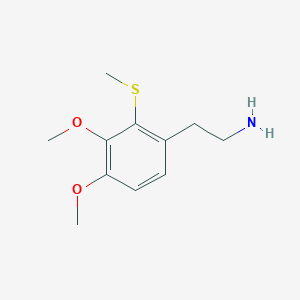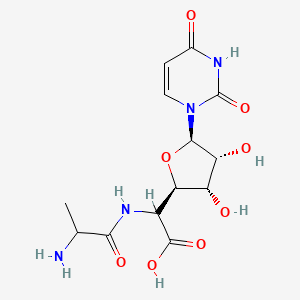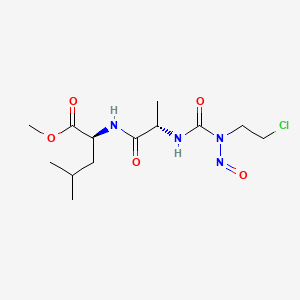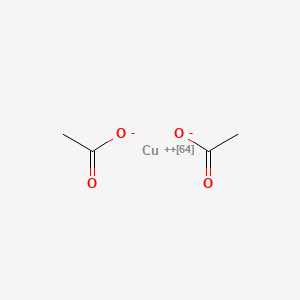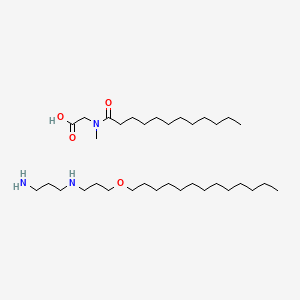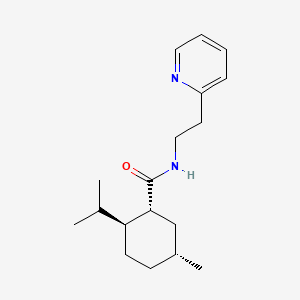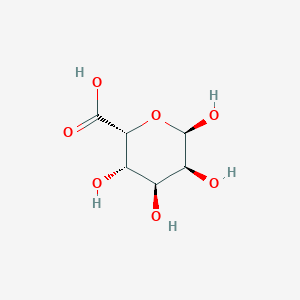
alpha-L-Gulopyranuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-Gulopyranuronic acid: is a uronic acid monosaccharide derived from gulose. It is a C-3 epimer of L-galacturonic acid and a C-5 epimer of D-mannuronic acid . This compound is a key component of alginic acid, a polysaccharide found in brown algae . This compound has the ability to bind divalent metal ions such as calcium and strontium through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-L-Gulopyranuronic acid can be synthesized through the enzymatic degradation of alginates using alginate lyases . These enzymes cleave the polysaccharide chains of alginic acid, releasing the uronic acid monomers. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the extraction of alginic acid from brown seaweeds, followed by enzymatic or chemical hydrolysis to release the uronic acid monomers . The extracted alginic acid is then purified and processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-L-Gulopyranuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted uronic acids .
Wissenschaftliche Forschungsanwendungen
Alpha-L-Gulopyranuronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in the study of polysaccharide structures and their interactions with metal ions.
Industry: It is used in the production of biodegradable hydrogels and as a component in drug delivery systems.
Wirkmechanismus
Alpha-L-Gulopyranuronic acid exerts its effects through its ability to bind divalent metal ions such as calcium and strontium . This binding occurs through the carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring . The binding of metal ions can influence various biological processes, including enzyme activity and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
L-Galacturonic acid: A C-3 epimer of alpha-L-Gulopyranuronic acid.
D-Mannuronic acid: A C-5 epimer of this compound.
Glucuronic acid derivatives: Compounds containing a glucuronic acid moiety with the C6 carbon oxidized to a carboxylic acid.
Uniqueness: this compound is unique due to its specific binding properties with divalent metal ions and its role as a component of alginic acid in brown algae . This distinguishes it from other uronic acids and makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
33599-46-1 |
|---|---|
Molekularformel |
C6H10O7 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4+,6+/m0/s1 |
InChI-Schlüssel |
AEMOLEFTQBMNLQ-AZLKCVHYSA-N |
Isomerische SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O)C(=O)O)O)O |
Kanonische SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


